methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a 3-methoxyphenoxy group. The structure includes an acetamido linker bridging the triazolopyrazine moiety to a methyl benzoate ester (Fig. 1).
Properties
IUPAC Name |
methyl 4-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-31-16-4-3-5-17(12-16)33-20-19-25-27(22(30)26(19)11-10-23-20)13-18(28)24-15-8-6-14(7-9-15)21(29)32-2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDBUNVDZMQKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna. This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
The mode of action of this compound is likely through DNA intercalation. DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and elongate. This can disrupt the normal functioning of the DNA, including replication and transcription processes.
Pharmacokinetics
The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties, such as good bioavailability and selective distribution to cancer cells.
Result of Action
The result of the compound’s action is likely the inhibition of cell growth and division, leading to cell death. This is due to the disruption of DNA replication and transcription processes caused by DNA intercalation.
Biological Activity
Methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its intricate molecular structure, exhibits various biological activities that make it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H19N5O6
- Molecular Weight : 449.423 g/mol
- IUPAC Name : Methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
The compound features a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), surpassing the efficacy of standard chemotherapy agents like cisplatin. The mechanism involves the induction of apoptosis through caspase pathways and modulation of key oncogenic factors such as NF-κB and p53 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated that this compound exhibits notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a new antibiotic agent .
Case Studies
- Anticancer Mechanism Study :
-
Antimicrobial Efficacy :
- In a comparative study of several synthesized compounds including methyl 4-(...)benzoate, it was found to have effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed the MIC method to evaluate efficacy against strains like Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities
| Activity Type | Assessed Compound | Target Cells/Organisms | Result |
|---|---|---|---|
| Anticancer | Methyl 4-(...) | MCF-7 (breast cancer) | Higher cytotoxicity than cisplatin |
| Antimicrobial | Methyl 4-(...) | E. coli, S. aureus | Significant antibacterial activity |
Comparison with Similar Compounds
Triazolopyrazine Derivatives with Phenoxy Substituents
- 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine (): This compound replaces the 3-methoxyphenoxy group with a 2-fluoro-4-nitrophenoxy substituent. The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making it a reactive intermediate for further functionalization. Its synthesis involves a three-step route from 2,3-dichloropyrazine, achieving an 80.04% yield . Key Difference: The nitro group increases reactivity but reduces metabolic stability compared to the methoxy group in the target compound.
- 8-Amino-6-(3-tert-Butyl-4-Hydroxyphenyl)-2-Phenyl-Triazolo[4,3-a]Pyrazin-3(2H)-One (): Features a bulky tert-butyl group and hydroxyl substitution on the phenyl ring. The tert-butyl group enhances lipophilicity and antioxidant properties, while the hydroxyl group facilitates hydrogen bonding. Key Difference: The tert-butyl group improves radical-scavenging activity, whereas the methoxy group in the target compound may prioritize metabolic stability over antioxidant effects .
Substituent Effects on Bioactivity
Adenosine Receptor Antagonists ():
2-Benzyl-substituted triazolo[4,3-a]pyrazin-3-one derivatives exhibit potent antagonism at human adenosine A₁ and A₂ₐ receptors. The benzyl group at position 2 is critical for receptor binding, whereas the target compound’s 3-methoxyphenoxy group may shift selectivity toward other targets (e.g., kinases or oxidases) .
Antioxidant-Conjugated Derivatives ():
Compounds like 8-amino-6-(4-hydroxy-2-methoxyphenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one () combine methoxy and hydroxyl groups for dual antioxidant and pharmacokinetic optimization. Demethylation of methoxy groups using BBr₃ () generates active phenolic derivatives, a strategy applicable to the target compound’s 3-methoxyphenoxy group .
Structural Analogs with Ester/Acetamido Linkers
Methyl 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate ():
Its synthesis involves sequential nucleophilic substitutions, yielding a crystalline solid (m.p. 79–82°C) with characterized ¹H NMR data .
- Key Difference : The triazine core alters electronic properties and hydrogen-bonding capacity compared to triazolopyrazine.
2-[8-(3,5-Dimethylphenoxy)-3-Oxo-Triazolo[4,3-a]Pyrazin-2(3H)-yl]-N-(4-Ethoxyphenyl)Acetamide ():
Replaces the target compound’s 3-methoxyphenoxy with 3,5-dimethylphenoxy and substitutes the methyl benzoate with an ethoxyphenyl acetamide.
Physicochemical Properties
*Calculated based on formula: C₂₃H₂₁N₅O₆.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
